molecular formula C26H34N6O13 B1664319 Ac-DEVD-pNA CAS No. 189950-66-1

Ac-DEVD-pNA

Numéro de catalogue B1664319
Numéro CAS: 189950-66-1
Poids moléculaire: 638.6 g/mol
Clé InChI: GGXRLUDNGFFUKI-ORGXJRBJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Ac-DEVD-pNA is a colorimetric substrate for caspase-3 and related cysteine proteases . It is rapidly activated when cells are exposed to apoptotic conditions and cleaves poly (ADP-ribose) polymerase . It is also a para-nitro aniline chromophore cleaved by caspases .


Synthesis Analysis

The synthesis of Ac-DEVD-pNA involves the use of enzyme solutions or cell lysates . Sodium sulfate is also used in the solution-phase synthesis .


Molecular Structure Analysis

The molecular formula of Ac-DEVD-pNA is C26H34N6O13 . It has a molecular weight of 638.58 . The structure includes an acetyl group (Ac) and p-nitroanilide (pNA) .

Applications De Recherche Scientifique

Specific Scientific Field

This application falls under the field of Clinical Medicine .

Summary of the Application

Ac-DEVD-pNA is used as a caspase inhibitor in clinical use. Caspases are an evolutionary conserved family of cysteine-dependent proteases that are involved in many vital cellular processes including apoptosis, proliferation, differentiation, and inflammatory response . Dysregulation of caspase-mediated apoptosis and inflammation has been linked to the pathogenesis of various diseases such as inflammatory diseases, neurological disorders, metabolic diseases, and cancer .

Results or Outcomes

Caspase-3 Activation in Genotoxic Stress-Induced Apoptosis

Specific Scientific Field

This application falls under the field of Molecular Biology .

Summary of the Application

Ac-DEVD-pNA is used in the detection of active caspase-3 in cells and tissues, which is an important method for apoptosis induced by a wide variety of apoptotic signals . Caspase-3 is a major mediator of both apoptotic and necrotic cell death .

Methods of Application or Experimental Procedures

The most common assays for examining caspase-3 activation include immunostaining, immunoblotting for active caspase-3, colorimetric assays using fluorochrome substrates, as well as employing the fluorescein-labeled CaspaTag pan-caspase in situ detection kit . The caspase-3 substrate Ac-DEVD-pNA is used in these assays .

Propriétés

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N6O13/c1-12(2)22(26(43)30-18(11-21(38)39)24(41)28-14-4-6-15(7-5-14)32(44)45)31-23(40)16(8-9-19(34)35)29-25(42)17(10-20(36)37)27-13(3)33/h4-7,12,16-18,22H,8-11H2,1-3H3,(H,27,33)(H,28,41)(H,29,42)(H,30,43)(H,31,40)(H,34,35)(H,36,37)(H,38,39)/t16-,17-,18-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXRLUDNGFFUKI-ORGXJRBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N6O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ac-DEVD-pNA

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,830
Citations
QP Peterson, DR Goode, DC West, RC Botham… - nature protocols, 2010 - nature.com
… would require ∼1.25 g of Ac-DEVD-pNA. Described herein is a protocol to synthesize 1 g of this Ac-DEVD-pNA substrate. Through this method, Ac-DEVD-pNA can be produced for …
Number of citations: 43 www.nature.com
RC Dodel, Y Du, KR Bales, Z Ling, PM Carvey… - Molecular brain …, 1999 - Elsevier
… extracts from 6-OHDA-treated CGN reveal a translocation of cytochrome c from mitochondria to the cytosol, which precedes activation of the protease detected by Ac-DEVD-pNA. DNA …
Number of citations: 151 www.sciencedirect.com
Q Zhou, GS Salvesen - Biochemical Journal, 1997 - portlandpress.com
… None of the serine proteases tested showed any detectable activity with Ac-DEVD-pNA, so all increases in substrate hydrolysis above background are due to activation of pro-caspase-7…
Number of citations: 173 portlandpress.com
J Xu, S Jiang, Y Li, M Li, Q Cheng, D Zhao… - Developmental & …, 2016 - Elsevier
… In addition, rCgCaspase-3 exhibited proteolytic activity to substrate Ac-DEVD-pNA and Ac-DMQD-… In the present study, the proteolysis of substrate Ac-DEVD-pNA by rCgCaspase-3 was …
Number of citations: 51 www.sciencedirect.com
D Mandal, PK Moitra, S Saha, J Basu - FEBS letters, 2002 - Elsevier
… DEVD-dependent protease activity was determined using Ac-DEVD-pNA as substrate and the … Following washing of the plates, Ac-DEVD-pNA was added and the released pNA was …
Number of citations: 245 www.sciencedirect.com
R Datta, D Banach, H Kojima, RV Talanian, ES Alnemri… - Blood, 1996 - Elsevier
… is associated with Ac-DEVD-pNA cleavage supports … of ara-C-treated cells blocks Ac-DEVD-pNA cleaving activity is thus … ara-C-induced Ac-DEVD-pNA cleaving activity in cells and in …
Number of citations: 215 www.sciencedirect.com
SZ Liu, JF Mao, D Wen, XP Tan… - [Zhonghua yan ke za Zhi] …, 2005 - europepmc.org
… Retinal Caspase 3 proteins and its activities were measured by immunohistochemistry, flow cytometry and a colorimetric method using Ac-DEVD-pNA as a substrate. …
Number of citations: 3 europepmc.org
M Li, Y Ding, Y Mu, J Ao, X Chen - Fish & shellfish immunology, 2011 - Elsevier
… Recombinant Lyccasp3 (rLyccasp3) produced in Escherichia coli exhibited obvious hydrolyzing activity against synthetic peptide substrate Ac-DEVD-pNA. The Lyccasp3 was …
Number of citations: 52 www.sciencedirect.com
S Sieder, E Richter, K Becker, R Heins, HJ Steinfelder - Toxicology, 1999 - Elsevier
… Reactions were started by the addition of the substrate peptide Ac-DEVD-pNA (final concentration 25 μM). Caspase-3 like activity was quantified by measuring the release of p-…
Number of citations: 18 www.sciencedirect.com
T Kanazawa, T Kono, M Watanabe… - Biochemical and …, 2002 - Elsevier
… Caspase substrate assays revealed further cleavage of Ac-DEVD-pNA, Ac-VDVAD-pNA, and Ac-VEID-pNA, suggesting activation of caspase-2, -3, and -6 in pierisin-1-treated HeLa …
Number of citations: 30 www.sciencedirect.com

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